molecular formula C8H8ClN3O2S B2554452 7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1245569-89-4

7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2554452
CAS RN: 1245569-89-4
M. Wt: 245.68
InChI Key: GXMUNEUDJQXBTH-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, commonly referred to as CMMP, is a synthetic compound that has recently been studied for its potential applications in various scientific fields. It is a heterocyclic compound, meaning it has both carbon and nitrogen atoms in its ring structure. CMMP is a highly reactive compound, and as such, has been studied for its potential to be used in a variety of different chemical reactions. CMMP has been studied for its potential to be used in organic synthesis, as a catalyst in biocatalysis, and as a potential drug target.

Scientific Research Applications

Synthesis Methods

An efficient synthesis method under microwave irradiation has been developed for new thiazolopyrimidinones, which are potentially bioactive. This method involves the reaction of various anions with 7-chloromethyl-6-nitro-5H-thiazolo[3,2-a]pyrimidin-5-one, extending the synthetic procedure to anions centered on the S atom (Djekou et al., 2006).

Bioactive Compound Synthesis

Compounds with the thiadiazolopyrimidine backbone have been synthesized for their anti-inflammatory and analgesic properties. Novel compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antifungal Applications

A study on the antifungal effect of certain pyrimidin-2-amine derivatives containing a heterocyclic compound revealed that these compounds exhibit significant antifungal activity against Aspergillus terreus and Aspergillus niger. This suggests their potential development into useful antifungal agents (Jafar et al., 2017).

Anticancer Activity

A series of thiadiazolopyrimidinone derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines. Among these, one compound exhibited good anticancer activity, highlighting the therapeutic potential of thiadiazolopyrimidinone derivatives (Gaonkar et al., 2018).

properties

IUPAC Name

7-(chloromethyl)-2-(methoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2S/c1-14-4-6-11-12-7(13)2-5(3-9)10-8(12)15-6/h2H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMUNEUDJQXBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=O)C=C(N=C2S1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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